REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:18])[NH:7][CH2:8][C:9]([C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([F:17])[CH:12]=1)=O)([CH3:4])([CH3:3])[CH3:2].C([O-])(=O)C.[NH4+].C([BH3-])#[N:25].[Na+]>CO>[C:1]([O:5][C:6](=[O:18])[NH:7][CH2:8][CH:9]([NH2:25])[C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([F:17])[CH:12]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2,3.4|
|
Name
|
|
Quantity
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0.32 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCC(=O)C1=CC(=CC=C1)F)=O
|
Name
|
|
Quantity
|
2.02 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
0.22 g
|
Type
|
reactant
|
Smiles
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C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
The mixture was refluxed for 2 h
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Duration
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2 h
|
Type
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CUSTOM
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Details
|
The solvent was removed under vacuum
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Type
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ADDITION
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Details
|
To the residue was added EtOAc and 50 mL of 1M NaOH
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Type
|
EXTRACTION
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Details
|
The aqueous phase was extracted again with fresh EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NCC(C1=CC(=CC=C1)F)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.301 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |